synthesis of 2,4,6-Triisopropyl-1-phenylbenzene
synthesis of 2,4,6-Triisopropyl-1-phenylbenzene
An In-depth Technical Guide to the Synthesis of 2,4,6-Triisopropyl-1-phenylbenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for 2,4,6-triisopropyl-1-phenylbenzene, a sterically hindered biaryl of significant interest in materials science and ligand design. Recognizing the challenges posed by the sterically demanding 2,4,6-triisopropylphenyl moiety, this document focuses on the most effective transition-metal-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Negishi, and Kumada couplings. For each methodology, we will delve into the mechanistic underpinnings, provide detailed, field-tested experimental protocols, and discuss the critical parameters that govern reaction success. The guide is intended for researchers, chemists, and drug development professionals seeking a robust and practical understanding of the synthesis of this and related sterically encumbered molecules.
Introduction: The Challenge and Utility of Sterically Hindered Biaryls
Biaryl scaffolds are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents like 2,4,6-triisopropyl-1-phenylbenzene, presents a formidable synthetic challenge. The significant steric bulk around the reaction center can impede the key steps in traditional cross-coupling reactions, most notably the reductive elimination step, leading to low yields and slow reaction rates.[2]
However, the very steric hindrance that complicates their synthesis imparts valuable properties. The bulky 2,4,6-triisopropylphenyl (TIPP) group can enforce specific dihedral angles, create well-defined molecular clefts, and protect reactive centers. This makes 2,4,6-triisopropyl-1-phenylbenzene and its derivatives valuable as scaffolds for specialized phosphine ligands (e.g., XPhos), building blocks for molecular machines, and components in organic electronics.[3] This guide provides the technical foundation for accessing this important molecular structure.
Synthetic Strategies: A Comparative Overview
The construction of the C-C bond between the phenyl and the 2,4,6-triisopropylphenyl rings is most effectively achieved via palladium- or nickel-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, functional group tolerance, and cost considerations. We will explore the three most prevalent and successful strategies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the operational simplicity and the general stability and low toxicity of its organoboron reagents.[4] The primary challenge in applying it to a target like 2,4,6-triisopropyl-1-phenylbenzene is overcoming the steric repulsion between the two coupling partners.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Standard palladium catalysts are often inefficient for this transformation. Success hinges on the use of specialized ligands that accelerate the catalytic cycle. Electron-rich, bulky biarylphosphine ligands (e.g., Buchwald-type ligands) are highly effective.[2][5] These ligands stabilize the electron-rich Pd(0) center, promote the difficult oxidative addition step with the sterically hindered aryl halide, and, most importantly, facilitate the sterically demanding reductive elimination step to release the final product.[2]
-
Base and Solvent: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[4] The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, THF, toluene) system is crucial for ensuring solubility and optimizing the reaction rate. Aqueous conditions are common.[6]
Visualizing the Workflow: Suzuki-Miyaura Pathway
Caption: Overall workflow for the Suzuki-Miyaura synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk tube, add 1-bromo-2,4,6-triisopropylbenzene (1.0 mmol, 283 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), and a suitable biarylphosphine ligand, such as XPhos (0.06 mmol, 28.6 mg). Add this catalyst mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with hexanes) to yield the pure product.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoborons but generally show excellent functional group tolerance.[1][7] This method is particularly effective for preparing sterically hindered biaryls and can often proceed under milder conditions than the Suzuki coupling.[8]
Causality Behind Experimental Choices:
-
Organometallic Reagent: Arylzinc reagents are typically prepared in situ from the corresponding aryllithium or Grignard reagent, or directly from an aryl halide. Their enhanced reactivity can overcome some of the steric barriers inherent in the coupling.
-
Catalyst System: As with the Suzuki reaction, catalyst systems based on palladium and bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) are highly effective. These ligands promote the formation of the active Pd(0) species and facilitate the cross-coupling of challenging substrates.[1]
Visualizing the Mechanism: General Cross-Coupling Cycle
Caption: Generalized catalytic cycle for cross-coupling reactions.
Experimental Protocol: Negishi Coupling
-
Organozinc Preparation (if not commercial): To a solution of bromobenzene (1.1 mmol) in dry THF (5 mL) at -78 °C under argon, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir for 30 minutes. To this solution, add a solution of zinc chloride (ZnCl₂, 1.2 mmol) in THF and allow the mixture to warm to room temperature.
-
Reaction Setup: In a separate oven-dried Schlenk flask, add 1-bromo-2,4,6-triisopropylbenzene (1.0 mmol, 283 mg), a palladium precatalyst such as Pd-PEPPSI-IPent (0.02 mmol), and dry THF (5 mL) under an argon atmosphere.
-
Coupling: Add the prepared phenylzinc chloride solution to the flask containing the aryl bromide and catalyst via cannula.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50-70 °C) for 4-12 hours, monitoring by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL). Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography (hexanes) to afford the product.
Kumada Coupling
The Kumada coupling is one of the earliest transition-metal-catalyzed cross-coupling reactions, employing highly reactive Grignard reagents.[9] While the high reactivity of the Grignard reagent can be a disadvantage in the presence of sensitive functional groups, it is highly effective for coupling unreactive or sterically hindered aryl chlorides and bromides. Both nickel and palladium catalysts are used.[10][11]
Causality Behind Experimental Choices:
-
Organometallic Reagent: Phenylmagnesium bromide is a powerful nucleophile. Its high reactivity makes it well-suited for coupling with the sterically encumbered 1-bromo-2,4,6-triisopropylbenzene. Anhydrous conditions are critical due to the basicity and moisture sensitivity of Grignard reagents.
-
Catalyst: Nickel catalysts (e.g., Ni(dppp)Cl₂) are often preferred for their lower cost and high activity, especially with aryl chlorides.[11] Palladium catalysts, often paired with N-heterocyclic carbene (NHC) ligands, also provide excellent yields.[10]
Experimental Protocol: Kumada Coupling
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a reflux condenser and under an argon atmosphere, add 1-bromo-2,4,6-triisopropylbenzene (1.0 mmol, 283 mg) and the catalyst, for example, palladium(II) dimer (Pd-IPr)₂ (0.015 mmol).
-
Solvent Addition: Add dry THF (8 mL) via syringe.
-
Grignard Addition: Slowly add phenylmagnesium bromide (1.2 mmol, 1.0 M solution in THF) dropwise to the stirred solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) for 2-6 hours. Monitor the reaction's completion using TLC or GC-MS.
-
Workup: Cool the reaction to 0 °C and cautiously quench with 1 M HCl (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over Na₂SO₄, and evaporate the solvent. The crude product is then purified by silica gel chromatography (hexanes).
Comparative Analysis of Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Kumada Coupling |
| Organometallic Reagent | Organoboronic Acid/Ester | Organozinc Halide | Grignard Reagent (Organomagnesium) |
| Key Advantages | High functional group tolerance; stable reagents; vast commercial availability.[4] | Excellent for hindered substrates; good functional group tolerance.[1] | Highly reactive nucleophile; cost-effective; effective for unreactive chlorides.[10] |
| Key Disadvantages | May require harsher conditions (heat, strong base) for hindered substrates. | Organozinc reagents are moisture-sensitive and often prepared in situ. | Grignard reagents are highly basic and incompatible with acidic protons (e.g., -OH, -NH).[11] |
| Typical Catalyst | Pd(0) with Buchwald/phosphine ligands.[2] | Pd(0) with phosphine ligands or Pd-PEPPSI precatalysts.[1] | Ni(II) or Pd(II) with phosphine or NHC ligands.[10][11] |
Product Characterization
Confirmation of the successful synthesis of 2,4,6-triisopropyl-1-phenylbenzene is typically achieved through standard spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. Expect to see:
-
A multiplet for the phenyl group protons.
-
A singlet for the two aromatic protons on the TIPP ring.
-
Two septets corresponding to the methine (CH) protons of the isopropyl groups (one for the C2/C6 positions, one for the C4 position).
-
Multiple doublets for the methyl (CH₃) protons of the isopropyl groups.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): ESI-MS or GC-MS will confirm the molecular weight of the product (C₂₁H₂₈, MW = 280.45 g/mol ).
Conclusion and Best Practices
The synthesis of 2,4,6-triisopropyl-1-phenylbenzene is a challenging yet achievable goal through modern cross-coupling chemistry. The Suzuki-Miyaura, Negishi, and Kumada couplings each offer viable pathways, with the optimal choice depending on the specific laboratory constraints and substrate requirements. For substrates with sensitive functional groups, the Suzuki-Miyaura coupling is often the preferred method. For maximizing reactivity with challenging halides, the Negishi and Kumada couplings are excellent alternatives.
Key Best Practices:
-
Inert Atmosphere: All cross-coupling reactions discussed require the rigorous exclusion of oxygen, which can deactivate the catalyst. The use of Schlenk techniques or a glovebox is essential.
-
Anhydrous Solvents: For Negishi and Kumada couplings, the use of dry, degassed solvents is critical to prevent the quenching of the highly reactive organometallic reagents.
-
Ligand Selection: Do not underestimate the importance of the ligand. For sterically demanding couplings, the investment in specialized, bulky phosphine or NHC ligands is often the key to success.
-
Reaction Monitoring: Always monitor reaction progress to avoid prolonged heating, which can lead to side reactions or catalyst decomposition.
This guide provides the foundational knowledge and practical protocols to empower researchers in the successful synthesis of this and other sterically demanding biaryl compounds.
References
-
Franzen, J., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200610. Available at: [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Angewandte Chemie International Edition, 41(4), 605-608. Available at: [Link]
-
Denmark, S. E., et al. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group Meeting. Available at: [Link]
-
Saito, S., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5135–5140. Available at: [Link]
-
Eberhard, M. R. (2010). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, 39(40), 9591-9603. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 52(1), 335-339. Available at: [Link]
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
Dai, C., & Fu, G. C. (2001). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 123(12), 2719–2724. Available at: [Link]
-
Knochel, P., et al. (2008). Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters, 10(13), 2721–2724. Available at: [Link]
-
Wikipedia. (n.d.). Kumada coupling. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
The Organic Chemistry Tutor. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Available at: [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(1), 549-552. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]
-
Kotha, S., et al. (2005). Synthesis of nano-sized C3-symmetric 2,4,6-triphenyl-1,3,5-s-triazine and 1,3,5- triphenylbenzene derivatives via the trimerization. Indian Journal of Chemistry - Section B, 44B, 1766-1772. Available at: [Link]
-
Jarvo, E. R., et al. (2018). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Organic Letters, 20(17), 5359-5362. Available at: [Link]
-
May, J. (n.d.). Modern Transition Metal Catalyzed Cross Coupling Reaction. Dr. May Group. Available at: [Link]
- Google Patents. (n.d.). CN103040815B - Application of 2,4,6-triisopropylbenzene compounds in preparation of medicines for treating diabetes.
-
Reddit. (2021, February 22). Synthesis of 1-Bromo-2,4,6-triisopropylbenzene. r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,4,6-TRIPHENYLNITROBENZENE. Organic Syntheses, Coll. Vol. 5, p.1130 (1973); Vol. 47, p.121 (1967). Available at: [Link]
-
Power, P. P., et al. (1998). 2,6-Bis(2,4,6-triisopropylphenyl)phenyl as an extraordinarily bulky ligand in organometallic chemistry. Synthesis and molecular structure of [(Mes*2C6H3)MCl2]2 (M = Ga, In). Journal of the Chemical Society, Dalton Transactions, (15), 2445-2448. Available at: [Link]
-
SI Group. (n.d.). Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. Available at: [Link]
-
Reedijk, J., et al. (2005). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2 (L = 2-Phenylazopyridine). European Journal of Inorganic Chemistry, 2005(19), 3879-3889. Available at: [Link]
- Google Patents. (n.d.). US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene.
-
Sharma, A., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry, 13(5), 631-647. Available at: [Link]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available at: [Link]
-
Singh, V., et al. (2019). De Novo Construction of Benzene Ring: Synthesis of 2,4,6‐Trisubstituted Benzophenones Using NaH Promoted Cascade Reaction of Arylmethyl Ketone and Aromatic Aldehyde. ChemistrySelect, 4(28), 8345-8349. Available at: [Link]
-
Kumar, S., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Results in Chemistry, 4, 100525. Available at: [Link]
-
Papanikolaou, M., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(5), 2321. Available at: [Link]
Sources
- 1. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of 1,3,5-Triisopropylbenzene in Specialty Chemicals [sararesearch.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Kumada Coupling [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
